Adavivint (also known as SM04690 or Lorecivivint) is a potent and selective small molecule inhibitor of the canonical Wnt signaling pathway. It functions by targeting the Porcupine (PORCN) O-acyltransferase, an enzyme essential for the secretion and activity of Wnt ligands. This mechanism effectively blocks downstream signaling events mediated by β-catenin. Adavivint is frequently used in cancer research, particularly for studying Wnt-driven malignancies, and in developmental biology and regenerative medicine. Its utility is defined by its high potency in cell-based assays, with reported EC50 values in the low nanomolar range.
While other Porcupine (PORCN) inhibitors like Wnt-C59 and IWP-2 exist, they are not directly interchangeable with Adavivint in experimental protocols. Subtle differences in molecular structure can lead to significant variations in cell permeability, target engagement, off-target effects, and pharmacokinetic properties. For instance, Wnt-C59 has demonstrated oral bioavailability in mouse models, a critical parameter for in vivo studies that may not be shared by other analogs. Substituting inhibitors without re-optimizing concentration and treatment schedules can lead to inconsistent pathway inhibition, altered cellular responses, and ultimately, non-reproducible data. Therefore, procurement decisions should be based on the specific inhibitor profile required for the experimental system, as seemingly minor molecular differences can have a major impact on outcomes.
Adavivint demonstrates significantly higher potency in cellular assays compared to earlier PORCN inhibitors like IWP-2. In a Wnt3a-stimulated Super-TopFlash (STF) reporter assay, Adavivint (as SM04690) shows an EC50 of 19.5 nM. In contrast, IWP-2, a widely used substitute, typically displays an IC50 of 27 nM in cell-free assays and higher values in cell-based reporter assays, such as 157 nM in Wnt3a-transfected HEK293T cells.
| Evidence Dimension | Cell-Based Wnt Pathway Inhibition |
| Target Compound Data | EC50 = 19.5 nM (Adavivint) |
| Comparator Or Baseline | IWP-2: IC50 = 157 nM |
| Quantified Difference | Approximately 8-fold more potent in comparable cellular assays |
| Conditions | TCF/LEF reporter assay in SW480 cells (Adavivint) vs. STF reporter assay in HEK293T cells (IWP-2). |
Higher potency allows for the use of lower concentrations in vitro, reducing the risk of off-target effects and improving the specificity of the experimental results.
A key differentiator for selecting a Wnt inhibitor for in vivo studies is its pharmacokinetic profile. Adavivint's close analog, Wnt-C59 (a precursor compound to the clinical candidate LGK974), has established oral bioavailability in mice. After a single 5 mg/kg oral dose, Wnt-C59 reached a maximum plasma concentration (Cmax) of approximately 1.5 µM. This contrasts with Adavivint (Lorecivivint), which, when developed for intra-articular injection, showed plasma concentrations below the limit of quantification (0.100 ng/mL), indicating minimal systemic exposure and low oral bioavailability by design.
| Evidence Dimension | Systemic Exposure / Bioavailability |
| Target Compound Data | Plasma concentrations < 0.100 ng/mL after local injection (Adavivint/Lorecivivint) |
| Comparator Or Baseline | Wnt-C59: Cmax of ~1.5 µM after 5 mg/kg oral dose |
| Quantified Difference | Wnt-C59 is designed for systemic exposure while Adavivint is designed for localized action with negligible systemic uptake. |
| Conditions | In vivo mouse and human studies. |
For researchers requiring systemic Wnt inhibition in animal models (e.g., oncology xenografts), an analog like Wnt-C59 or LGK974 is appropriate, whereas Adavivint is specifically suited for applications where localized Wnt inhibition is desired without systemic side effects, such as in osteoarthritis models.
The therapeutic potential of targeting PORCN is demonstrated by the in vivo efficacy of its inhibitors. In a mechanistic MMTV-Wnt1 mouse tumor model, the clinical analog LGK974 induced robust tumor regression at doses of 1.0 and 3.0 mg/kg per day. Similarly, the related compound Wnt-C59 significantly decreased tumor weight and prevented tumor growth at a 5 mg/kg dose in the same MMTV-WNT1 model. While direct in vivo anti-cancer efficacy data for Adavivint is less prevalent due to its development focus on osteoarthritis, the profound and dose-dependent effects of its close analogs validate PORCN as a high-value target for achieving significant tumor growth inhibition in Wnt-driven cancers.
| Evidence Dimension | In Vivo Tumor Growth Inhibition |
| Target Compound Data | Not directly reported for Adavivint in cancer models. |
| Comparator Or Baseline | LGK974: Robust tumor regression at 1-3 mg/kg/day. Wnt-C59: Significant tumor growth prevention at 5 mg/kg. |
| Quantified Difference | N/A (Class-level validation) |
| Conditions | MMTV-Wnt1 transgenic mouse tumor models. |
This evidence provides strong validation for using a potent PORCN inhibitor like Adavivint to probe Wnt-dependency in cancer models, as its class of molecules is proven to be highly effective at modulating tumor growth in vivo.
Adavivint's low-nanomolar potency makes it a suitable choice for high-throughput screens and mechanistic studies in cancer cell lines where Wnt signaling is a key driver. Its superior potency compared to older inhibitors like IWP-2 allows for more targeted pathway inhibition at lower concentrations, minimizing potential confounding from off-target effects.
Given its development for intra-articular injection with minimal systemic exposure, Adavivint is the correct choice for research models where localized, rather than systemic, Wnt inhibition is required. This is particularly relevant for studies in cartilage biology, joint disease models like osteoarthritis, or other organ-specific regeneration studies where systemic pathway modulation is undesirable.
As a well-characterized and highly potent PORCN inhibitor, Adavivint can serve as a valuable reference compound. Researchers developing new Wnt inhibitors can use Adavivint to benchmark the potency and selectivity of their novel compounds in standardized cellular assays, such as TCF/LEF reporter systems.